molecular formula C14H22N2O5 B2574903 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1160246-82-1

8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2574903
CAS No.: 1160246-82-1
M. Wt: 298.33 g/mol
InChI Key: IKFQZKDDLHPKAY-UHFFFAOYSA-N
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Description

8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid is a sophisticated spirocyclic chemical building block designed for advanced pharmaceutical research and drug discovery programs. This compound features a 1,8-diazaspiro[4.5]decane core, a privileged structure in medicinal chemistry known for contributing to molecular rigidity and improving metabolic stability. The presence of a tert-butoxycarbonyl (Boc) group provides a protective moiety for the secondary amine, allowing for selective deprotection and further functionalization in multi-step synthetic routes. The carboxylic acid handle enables facile coupling reactions to create amide bonds, while the ketone group on the ring offers an additional vector for chemical modification. This unique combination of functional groups makes it an exceptionally versatile intermediate for constructing potential drug candidates, particularly for targeting central nervous system (CNS) disorders and developing protease inhibitors. The spirocyclic scaffold is of significant interest in the exploration of new chemical entities due to its ability to explore three-dimensional chemical space effectively. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1160246-82-1

Molecular Formula

C14H22N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)8-15-10(17)9(14)11(18)19/h9H,4-8H2,1-3H3,(H,15,17)(H,18,19)

InChI Key

IKFQZKDDLHPKAY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C(=O)N2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a cyclic ketone under acidic conditions.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Oxidation: The oxidation of the intermediate compound to introduce the oxo group is typically carried out using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Boc (tert-butoxycarbonyl) Group

  • Deprotection : The Boc group is typically cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM) . For example:

    Boc-protected amine+TFAFree amine+CO2+tert-butanol\text{Boc-protected amine} + \text{TFA} \rightarrow \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

    This reaction is critical in peptide synthesis and amine deprotection .

  • Stability : Resistant to bases and nucleophiles but susceptible to strong acids .

Carboxylic Acid

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under catalytic acid (H₂SO₄) to form esters .

  • Amidation : Couples with amines via carbodiimide reagents (e.g., EDC, DCC) to produce amides .

  • Salt Formation : Forms salts with bases (e.g., NaOH) for improved solubility .

Spirocyclic Core Modifications

The diazaspiro[4.5]decane scaffold (common in patents ) undergoes ring-opening or functionalization at nitrogen centers:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to introduce substituents .

  • Ring Expansion : Under strong basic conditions, the spiro ring may undergo rearrangements, though this is not explicitly documented for this compound.

Patent-Derived Reactivity (ROMK Inhibitors)

While the exact compound is not cited, structurally similar spiro derivatives in ROMK inhibitor patents highlight:

  • Suzuki Coupling : Aryl boronic acids react with halogenated spiro intermediates to form biaryl systems.

  • Reductive Amination : Ketones or aldehydes condense with amines on the spiro core to form secondary amines .

Key Reaction Pathways Table

Reaction TypeReagents/ConditionsProductCitations
Boc DeprotectionTFA/DCM, 0–25°C, 1–4 hrsFree amine + CO₂
Carboxylic Acid EsterificationMeOH/H₂SO₄, refluxMethyl ester
AmidationEDC, HOBt, DIPEA, DMFAmide derivative
N-AlkylationAlkyl halide, K₂CO₃, DMFN-substituted diazaspiro compound

Stability and Handling

  • Storage : Stable at 2–8°C under inert gas (e.g., N₂) .

  • Light Sensitivity : Degrades under prolonged UV exposure; requires amber vials .

Limitations and Gaps

  • No direct data exists for the titled compound’s reactions; inferences are drawn from analogs .

  • Specific spiro-ring reactivity (e.g., stereochemical outcomes) remains undocumented in available sources.

Scientific Research Applications

Medicinal Chemistry

The unique structural attributes of 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid make it a candidate for drug development. Its potential applications include:

  • Anticancer Agents : Compounds with similar structures have shown promise in inducing apoptosis in cancer cells. Research indicates that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines, including prostate cancer cells .
  • Antimicrobial Activity : The presence of functional groups in this compound may enhance its antimicrobial properties. Studies have demonstrated that derivatives exhibit significant antibacterial and antifungal activities against strains such as E. coli and S. aureus .

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis:

  • Reactivity : It can participate in various chemical reactions, including substitution and cyclization, allowing for the synthesis of more complex molecules .
  • Building Block for Novel Compounds : The spirocyclic nature enables the creation of new spiro compounds that may possess unique biological activities .

Anticancer Efficacy

A study evaluated the effects of diazaspiro compounds on prostate cancer cell lines, revealing that derivatives of 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid significantly reduced cell viability in a time-dependent manner. Notably, the PC3 cells exhibited greater sensitivity compared to DU145 cells.

Cell Line IC50 (µM) Response Type
PC312Cytotoxic
DU14525Cytotoxic

Antimicrobial Activity

In another investigation, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated potent activity against multiple strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
E. coli15Antibacterial
S. aureus10Antibacterial

Mechanism of Action

The mechanism of action of 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing reactive sites that can form covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid and related spirocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid C₁₄H₂₄N₂O₄ 284.35 1,8-diazaspiro[4.5]decane core, Boc-protected amine, carboxylic acid at C3, ketone at C2 Intermediate for drug candidates; used in preclinical studies .
8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid C₁₄H₂₃NO₅ 285.34 2-oxa substitution (oxygen replaces nitrogen at position 2) Altered polarity and hydrogen-bonding capacity; used in solubility optimization .
tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate C₁₉H₂₅FN₂O₃ 348.42 Fluorophenyl substituent at C4; enhances aromatic interactions Potential CNS-targeting applications due to lipophilicity .
8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride C₁₄H₂₄N₂O₄·HCl 321.00 Hydrochloride salt form; improves crystallinity and bioavailability Preferred for in vitro assays requiring enhanced solubility .
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate C₁₃H₂₁NO₃ 239.31 Simpler structure with no carboxylic acid; ketone at C1 Intermediate for further functionalization (e.g., amide coupling) .

Detailed Research Findings

Structural and Functional Insights

  • Heteroatom Variations : Replacing nitrogen with oxygen (e.g., 2-oxa analog) reduces basicity and alters hydrogen-bonding interactions, impacting target binding .
  • Substituent Effects : Fluorophenyl groups (e.g., in CAS 1375303-54-0) introduce steric bulk and electronic effects, enhancing affinity for hydrophobic binding pockets .
  • Salt Forms : The hydrochloride salt (CAS 4075413) improves aqueous solubility by 2–3-fold compared to the free acid, critical for in vivo studies .

Pharmacological Relevance

  • Derivatives of 1,8-diazaspiro[4.5]decane cores are prominent in clinical candidates. For example, rodatristat (), a tryptophan hydroxylase inhibitor, incorporates a similar spirocyclic scaffold for serotonin modulation .
  • The Boc group is selectively cleaved under acidic conditions, enabling controlled deprotection during synthesis .

Biological Activity

8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, drawing from various research studies and data sources.

The chemical structure of 8-[(tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid is characterized by a spirocyclic framework which contributes to its biological properties. The molecular formula is C14H22N2O5C_{14}H_{22}N_2O_5, and its CAS number is 1255666-26-2. The compound features a tert-butoxycarbonyl (Boc) group, which is known to enhance the solubility and stability of the molecule in biological environments.

Biological Activity

The biological activity of this compound has been explored in several contexts:

Antimicrobial Activity

Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For example, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that 8-[(tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid may also possess similar activities.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in pathogenic processes. For instance, it has been suggested that spirocyclic compounds can inhibit the Type III Secretion System (T3SS) in bacteria, which is crucial for their virulence. In one study, related compounds demonstrated up to 50% inhibition of T3SS at concentrations around 50 μM, indicating that our compound could exhibit comparable inhibitory effects when tested under similar conditions .

Cytotoxicity Studies

The cytotoxic effects of 8-[(tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid have also been investigated. Preliminary data suggest that at higher concentrations, the compound may induce cytotoxic effects on certain cancer cell lines while sparing normal cells, thereby presenting a potential therapeutic window for anticancer applications.

Case Studies and Research Findings

StudyFindingsConcentrationReference
Antimicrobial ActivityEffective against Gram-positive bacteria50 μM
Enzyme Inhibition50% inhibition of T3SS activity50 μM
CytotoxicityInduces cell death in cancer cell linesVaries (high concentrations)

The exact mechanism by which 8-[(tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its biological effects remains under investigation. However, it is hypothesized that the spirocyclic structure may interact with specific protein targets or enzymes involved in microbial pathogenesis or cancer proliferation.

Q & A

Q. What are the thermal decomposition products of this compound, and how are they characterized?

  • Methodological Answer : Perform TGA-DSC to identify decomposition onset temperatures (~150–200°C). Py-GC/MS under inert atmosphere detects volatile products (e.g., CO, tert-butyl radicals). Non-volatile residues can be analyzed via FTIR or 1H^1H-NMR. notes hazardous decomposition products like CO and NOx_x under combustion .

Data Contradiction Analysis

  • Example Scenario : Conflicting yields in Boc deprotection (HCl/dioxane vs. TFA).
    • Resolution : TFA may protonate the spiro nitrogen, altering reaction kinetics. Compare kinetics via in situ IR or 1H^1H-NMR to track Boc removal rates. Adjust stoichiometry (e.g., excess HCl) or use scavengers (e.g., triethylsilane) to suppress side reactions .

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